cis-Bis(acetonitrile)dichloroplatinum(II)
Overview
Description
cis-Bis(acetonitrile)dichloroplatinum(II) is a platinum coordination complex with the chemical formula (CH₃CN)₂PtCl₂. This compound is known for its square planar geometry and is used as a precursor in the synthesis of more complex platinum-containing compounds . It is related to inorganic chemistry and materials science, and it serves as a valuable reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
cis-Bis(acetonitrile)dichloroplatinum(II) can be synthesized by reacting platinum(II) chloride with acetonitrile. The reaction typically involves dissolving platinum(II) chloride in acetonitrile and allowing the mixture to react under controlled conditions. The product is then isolated and purified .
Industrial Production Methods
In industrial settings, the preparation of cis-Bis(acetonitrile)dichloroplatinum(II) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often produced in bulk for use in various applications .
Chemical Reactions Analysis
Types of Reactions
cis-Bis(acetonitrile)dichloroplatinum(II) undergoes several types of chemical reactions, including:
Substitution Reactions: The acetonitrile ligands can be replaced by other ligands, such as phosphines or amines.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, leading to changes in its oxidation state.
Common Reagents and Conditions
Common reagents used in reactions with cis-Bis(acetonitrile)dichloroplatinum(II) include phosphines, amines, and other nucleophiles. The reactions are typically carried out under mild conditions, often in the presence of a solvent such as acetonitrile or dichloromethane .
Major Products Formed
The major products formed from reactions involving cis-Bis(acetonitrile)dichloroplatinum(II) depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield platinum-phosphine complexes .
Scientific Research Applications
cis-Bis(acetonitrile)dichloroplatinum(II) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of cis-Bis(acetonitrile)dichloroplatinum(II) involves its ability to coordinate with various ligands and undergo substitution reactions. The platinum center can interact with nucleophiles, leading to the formation of new complexes. These interactions can affect cellular processes and have potential therapeutic applications .
Comparison with Similar Compounds
cis-Bis(acetonitrile)dichloroplatinum(II) can be compared with other platinum complexes, such as:
cis-Dichlorobis(dimethyl sulfoxide)platinum(II): Similar in structure but with dimethyl sulfoxide ligands instead of acetonitrile.
cis-Bis(benzonitrile)dichloroplatinum(II): Contains benzonitrile ligands instead of acetonitrile.
cis-Dichlorobis(pyridine)platinum(II): Contains pyridine ligands instead of acetonitrile.
The uniqueness of cis-Bis(acetonitrile)dichloroplatinum(II) lies in its specific ligand environment, which influences its reactivity and applications .
Biological Activity
cis-Bis(acetonitrile)dichloroplatinum(II) (often abbreviated as cis-[PtCl2(NCMe)2]) is a platinum-based coordination compound that has garnered attention in the field of medicinal chemistry, particularly for its potential anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and comparative efficacy against various cancer cell lines.
Chemical Structure and Properties
The compound features a square planar geometry typical of many platinum(II) complexes. Its structure consists of a platinum center coordinated to two chloride ions and two acetonitrile ligands. The cis configuration is significant as it affects the compound's reactivity and biological interactions.
The biological activity of cis-Bis(acetonitrile)dichloroplatinum(II) is primarily attributed to its ability to form DNA adducts, similar to its well-known counterpart, cisplatin. Upon entering the cell, the chloride ligands are replaced by water or other nucleophiles, leading to the formation of reactive species that can bind to DNA. This binding disrupts DNA replication and transcription processes, ultimately triggering apoptosis in cancer cells.
Cytotoxicity Studies
Numerous studies have assessed the cytotoxic effects of cis-Bis(acetonitrile)dichloroplatinum(II) against various cancer cell lines. The following table summarizes key findings from recent research:
Comparative Efficacy
While cis-Bis(acetonitrile)dichloroplatinum(II) exhibits notable cytotoxicity, it is generally considered less effective than cisplatin in terms of overall anticancer activity. However, its lower toxicity profile may provide advantages in specific therapeutic contexts, particularly for patients who exhibit resistance to traditional platinum-based therapies.
Case Studies
- Study on Breast Cancer Cell Lines : A comprehensive study evaluated the effects of cis-Bis(acetonitrile)dichloroplatinum(II) on MDA-MB-231 and MCF-7 cells. Results indicated that while both cell lines were sensitive to treatment, MDA-MB-231 cells showed a slightly higher resistance compared to MCF-7 cells, suggesting differential responses based on cellular characteristics .
- K562 Leukemia Model : In experiments involving K562 leukemia cells, treatment with cis-Bis(acetonitrile)dichloroplatinum(II) resulted in significant apoptosis rates compared to untreated controls. The study highlighted the compound's potential as an alternative treatment for leukemias resistant to conventional therapies .
- Ovarian Cancer Studies : Research involving A2780 ovarian cancer cells demonstrated that cis-Bis(acetonitrile)dichloroplatinum(II) effectively inhibited cell growth through mechanisms involving DNA interstrand cross-linking, which is critical for inducing cell death in rapidly dividing cancer cells .
Properties
IUPAC Name |
acetonitrile;dichloroplatinum | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H3N.2ClH.Pt/c2*1-2-3;;;/h2*1H3;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWGBUVHSQEDRN-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N.CC#N.Cl[Pt]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2N2Pt | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
21264-32-4 | |
Record name | (SP-4-2)-Bis(acetonitrile)dichloroplatinum | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21264-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
348.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13869-38-0 | |
Record name | Platinum, bis(acetonitrile)dichloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13869-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of cis-Bis(acetonitrile)dichloroplatinum(II)?
A1: While the provided abstract does not contain specific structural data, the title "Structure of cis-bis(acetonitrile)-dichloroplatinum(II)" [] implies that the paper focuses on elucidating the three-dimensional arrangement of atoms within the molecule. We can infer that the compound likely adopts a square planar geometry typical of Pt(II) complexes, with the two acetonitrile ligands and two chloride ligands arranged in a cis configuration around the central platinum atom.
Q2: Does the paper provide spectroscopic data to support the structural characterization of cis-Bis(acetonitrile)dichloroplatinum(II)?
A2: Unfortunately, the abstract lacks details about the specific spectroscopic techniques employed or the data obtained. To gain a comprehensive understanding of the structural characterization, it is essential to review the full text of the research paper [].
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